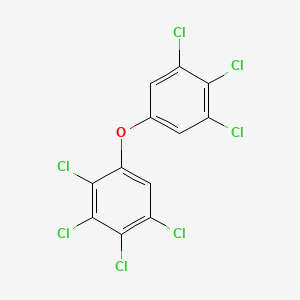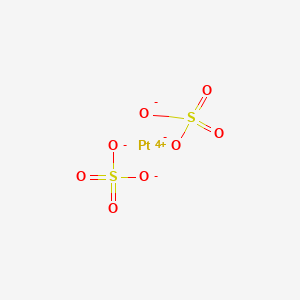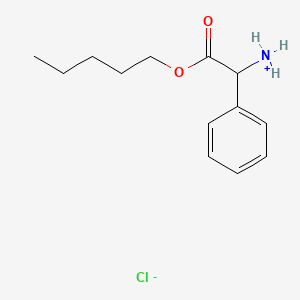
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-2-pentoxy-1-phenylethyl)azanium chloride is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride typically involves a series of chemical reactions. One common method is the cationic ring-opening polymerization (CROP) process, which can be initiated by various commercially available initiators such as tosylates, triflates, acid halides, and benzyl halides . This method allows for the precise control of the polymer’s chain length and end groups, making it suitable for various applications.
Industrial Production Methods: In industrial settings, the production of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride may involve large-scale synthesis techniques. These methods often utilize advanced equipment and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in various fields .
Common Reagents and Conditions: Common reagents used in the reactions of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride include water radical cations, which facilitate oxidation reactions under ambient conditions . These reactions often occur without the need for traditional chemical catalysts or oxidants, making them more environmentally friendly.
Major Products Formed: The major products formed from the reactions of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quaternary ammonium cations, which are significant for drug development .
Applications De Recherche Scientifique
(2-oxo-2-pentoxy-1-phenylethyl)azanium chloride has a wide range of scientific research applications. It is used in the synthesis of heterocycle-incorporated azo dye derivatives, which have various biological and pharmacological applications, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties . Additionally, it is employed in the development of functional materials for the pharmaceutical, industrial, and biomedical sectors .
Mécanisme D'action
The mechanism of action of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, water radical cations play a pivotal role in driving the chemical transformations, leading to the formation of quaternary ammonium cations . These cations are crucial for various biological processes and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds: Some compounds similar to (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride include other quaternary ammonium compounds and azo dye derivatives .
Uniqueness: What sets (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride apart from similar compounds is its unique structure and the specific reactions it undergoes. Its ability to participate in environmentally friendly oxidation reactions under ambient conditions makes it particularly valuable for sustainable chemical processes .
Propriétés
Numéro CAS |
69357-10-4 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H |
Clé InChI |
OVWDPYKNWWDVMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



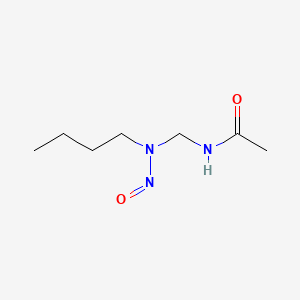
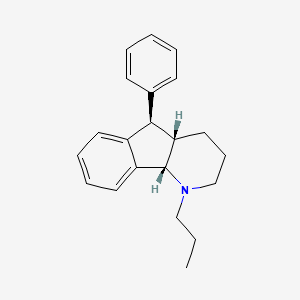
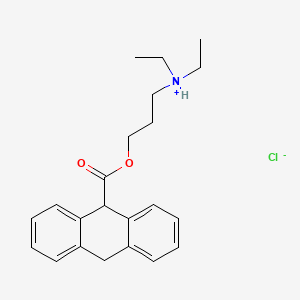
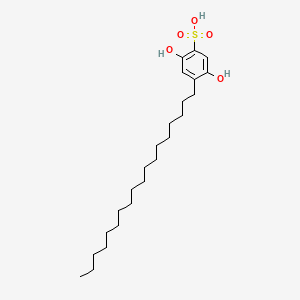

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
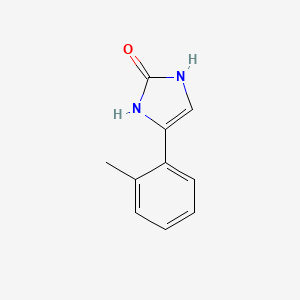
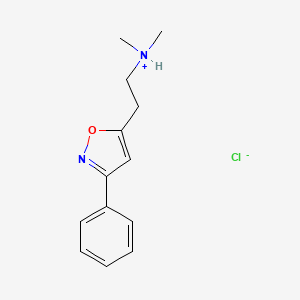
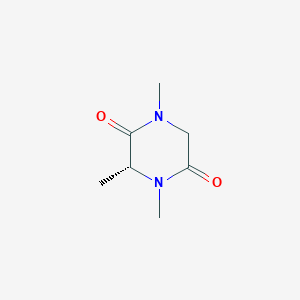
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
